REACTION_CXSMILES
|
N([O-])=[O:2].[Na+].N[C:6]1[C:11]([C:12]([O:14][CH3:15])=[O:13])=[N:10][C:9]([Br:16])=[CH:8][N:7]=1>S(=O)(=O)(O)O>[CH3:15][O:14][C:12]([C:11]1[C:6](=[O:2])[NH:7][CH:8]=[C:9]([Br:16])[N:10]=1)=[O:13] |f:0.1|
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2.32 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(N=C1C(=O)OC)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
3.5 (± 1.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
exotherm did not exceed 10° C
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
TEMPERATURE
|
Details
|
warmed to 40° for 2-3 minutes
|
Duration
|
2.5 (± 0.5) min
|
Type
|
CUSTOM
|
Details
|
to give a homogeneous solution
|
Type
|
CUSTOM
|
Details
|
The stirred reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to 2°-5° C.
|
Type
|
ADDITION
|
Details
|
added dropwise so that the reaction temperature
|
Type
|
CUSTOM
|
Details
|
did not exceed 5° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to 15° C. over three hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
added dropwise
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the crude product as a yellow solid
|
Type
|
CUSTOM
|
Details
|
The crude product was used in further experiments without further purification
|
Type
|
CUSTOM
|
Details
|
A portion of the crude product was recrystallised from acetonepetroleum ether (boiling range 60°-80° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C(NC=C(N1)Br)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |